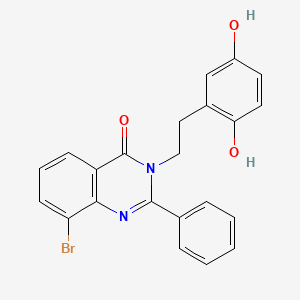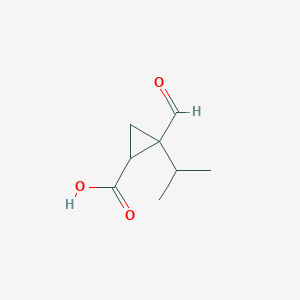![molecular formula C26H50N2O3 B13784618 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate CAS No. 94006-18-5](/img/structure/B13784618.png)
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is a chemical compound with the molecular formula C26H50N2O3 and a molar mass of 438.6868 g/mol . This compound is known for its unique structure, which includes an octadec-9-enylamino group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate typically involves the reaction of octadec-9-enylamine with ethyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mécanisme D'action
The mechanism of action of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets include membrane proteins and lipid components, leading to alterations in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl alcohol
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl chloride
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl bromide
Uniqueness
Compared to its analogs, 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is unique due to its acetate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of biodegradable polymers and surfactants .
Propriétés
Numéro CAS |
94006-18-5 |
|---|---|
Formule moléculaire |
C26H50N2O3 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
2-[acetyl-[2-[[(Z)-octadec-9-enyl]amino]ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-21-22-28(25(2)29)23-24-31-26(3)30/h11-12,27H,4-10,13-24H2,1-3H3/b12-11- |
Clé InChI |
WBXMSJPVUUSZHF-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNCCN(CCOC(=O)C)C(=O)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNCCN(CCOC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
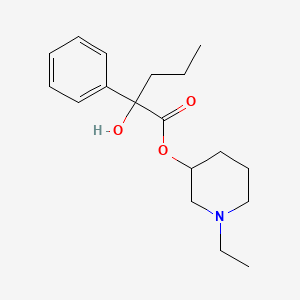
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
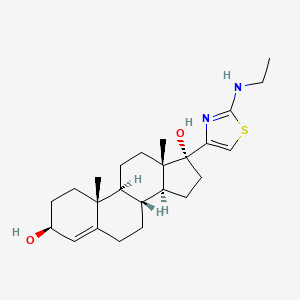
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
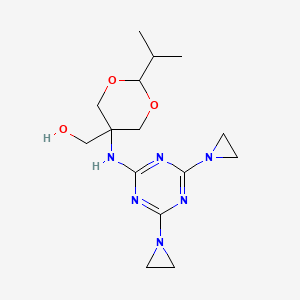


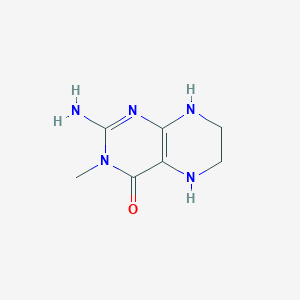
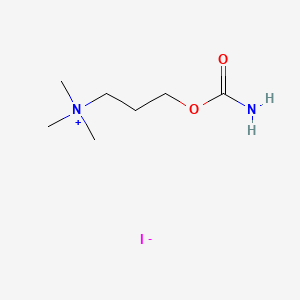
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
